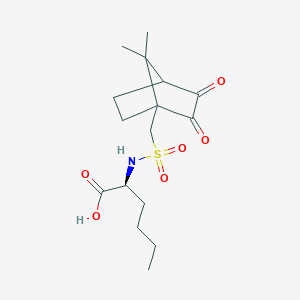

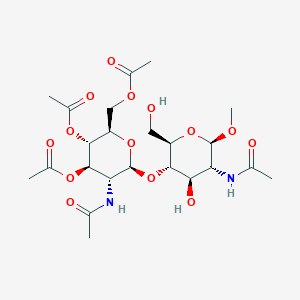

![molecular formula C₂₂H₄₂N₂O₆ B1139789 tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate CAS No. 205379-08-4](/img/structure/B1139789.png)

tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a tert-butyl group, which is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It also contains an amino group (−NH2), which is a functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms. Amino groups are basic and are often involved in protein structures .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tert-butyl group is a bulky group that could influence the compound’s reactivity and physical properties .

Chemical Reactions Analysis

The compound contains an amino group, which is a basic functional group. This means it could potentially participate in acid-base reactions. The tert-butyl group could also influence the compound’s reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Tert-butyl groups are generally nonpolar and hydrophobic, while amino groups are polar and can participate in hydrogen bonding .

Applications De Recherche Scientifique

Synthesis of Enantiopure Non-Natural Alpha-Amino Acids

The compound tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate is used as a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids . This methodology was applied to the synthesis of (S)-2-amino-oleic acid .

Metal Ion Affinity Chromatography

N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester is used for metal ion affinity chromatography . This method can be used for identification and rapid one-step purification of gene products expressed as fusion proteins with an oligo-histidine tag .

Preparation of High Energy Density Materials

Tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, a compound synthesized from tert-butyl 3-oxobutanoate, has been studied for its potential as a high energy density material .

Synthesis of Tert-butyl Esters

Tert-butyl esters can be synthesized from several different carboxylic acids at high yields using tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate .

Preparation of Nucleator for Polypropylene

A nucleator of polypropylene, 2, 2’- methylene-bis (4,6-di-tert-butyl-phenyl) phosphate sodium (NA-11), was prepared with high efficiency using a compound synthesized from tert-butyl 3-oxobutanoate .

Immobilization of Proteins on Solid Surfaces

N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester has been used as an indispensable tool for immobilizing proteins with high specificity on solid surfaces, such as glass or the gold electrode .

Propriétés

IUPAC Name |

tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N2O6/c1-20(2,3)28-17(25)14-24(15-18(26)29-21(4,5)6)16(12-10-11-13-23)19(27)30-22(7,8)9/h16H,10-15,23H2,1-9H3/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEOTGKREMTOTD-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCN)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@@H](CCCCN)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

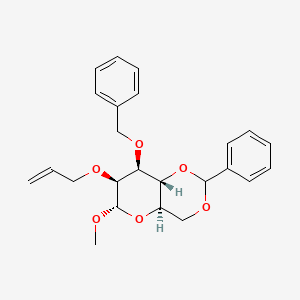

![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)

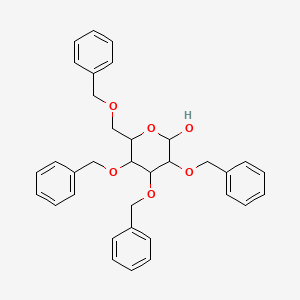

![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)

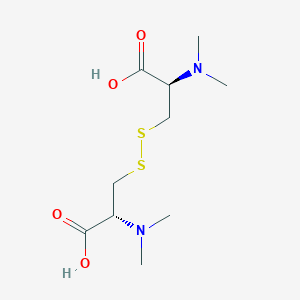

![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)